An In-depth Technical Guide to the Chemical Properties of 4-Amyloxybenzaldehyde-d1
An In-depth Technical Guide to the Chemical Properties of 4-Amyloxybenzaldehyde-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Amyloxybenzaldehyde-d1. Given the limited direct literature on this specific deuterated compound, this guide extrapolates data from its non-deuterated isotopologue, 4-(pentyloxy)benzaldehyde, and established principles of deuterium isotope effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and organic synthesis.
Chemical and Physical Properties
The introduction of a single deuterium atom at the aldehyde position is expected to have a negligible effect on the bulk physical properties of the molecule. However, it will result in a slightly higher molecular weight. The following table summarizes the known properties of 4-(pentyloxy)benzaldehyde and the inferred properties for 4-Amyloxybenzaldehyde-d1.
| Property | 4-(pentyloxy)benzaldehyde | 4-Amyloxybenzaldehyde-d1 (Inferred) | Data Source |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₅DO₂ | [1][2][] |
| Molecular Weight | 192.25 g/mol | 193.26 g/mol | [1][2][] |
| CAS Number | 5736-91-4 | Not available | [1][2][] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1] |
| Odor | Aromatic | Aromatic | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water.[1] | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | Inferred |
Spectroscopic Data (Inferred)
Deuteration at the aldehyde position will lead to characteristic changes in the spectroscopic data, which are crucial for the identification and characterization of 4-Amyloxybenzaldehyde-d1.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the shift of the C-H stretching frequency of the aldehyde group to a lower wavenumber due to the increased mass of deuterium.
| Functional Group | 4-(pentyloxy)benzaldehyde (Typical Wavenumber, cm⁻¹) | 4-Amyloxybenzaldehyde-d1 (Predicted Wavenumber, cm⁻¹) |
| Aldehyde C-H Stretch | ~2830-2695 | ~2150-2050 |
| Carbonyl (C=O) Stretch | ~1705 (conjugated) | ~1705 (conjugated) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the characteristic aldehyde proton signal will be absent. In ²H NMR, a signal corresponding to the deuterium will appear.
| Nucleus | 4-(pentyloxy)benzaldehyde (Typical Chemical Shift, δ) | 4-Amyloxybenzaldehyde-d1 (Predicted Chemical Shift, δ) |
| ¹H NMR | ||
| Aldehyde Proton | ~9.8-10.0 ppm (singlet) | Absent |
| Aromatic Protons | ~6.9-7.8 ppm (multiplets) | ~6.9-7.8 ppm (multiplets) |
| O-CH₂ Protons | ~4.0 ppm (triplet) | ~4.0 ppm (triplet) |
| Alkyl Protons | ~0.9-1.8 ppm (multiplets) | ~0.9-1.8 ppm (multiplets) |
| ²H NMR | ||
| Aldehyde Deuteron | Not applicable | ~9.8-10.0 ppm (singlet) |
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for 4-Amyloxybenzaldehyde-d1 will be observed at m/z = 193, which is one mass unit higher than that of the non-deuterated compound.
| Ion | 4-(pentyloxy)benzaldehyde (m/z) | 4-Amyloxybenzaldehyde-d1 (m/z) |
| [M]⁺ | 192 | 193 |
| [M+H]⁺ | 193 | 194 |
Experimental Protocols
A plausible synthetic route to 4-Amyloxybenzaldehyde-d1 involves a two-step process: the deuteration of 4-hydroxybenzaldehyde followed by a Williamson ether synthesis.
Synthesis of 4-hydroxybenzaldehyde-d1
Methodology: This can be achieved through a hydrogen-deuterium exchange reaction on 4-hydroxybenzaldehyde using a suitable deuterium source, such as D₂O, often in the presence of a catalyst.
Experimental Protocol:
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Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., dioxane).
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Add a deuterium source, such as D₂O, and a catalyst (e.g., a rhodium or palladium complex).
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Heat the reaction mixture under an inert atmosphere and monitor the reaction progress by ¹H NMR spectroscopy until the aldehyde proton signal disappears.
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Upon completion, remove the solvent and deuterium source under reduced pressure.
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Purify the resulting 4-hydroxybenzaldehyde-d1 by recrystallization or column chromatography.
Synthesis of 4-Amyloxybenzaldehyde-d1 (Williamson Ether Synthesis)
Methodology: This classic ether synthesis involves the reaction of the phenoxide of 4-hydroxybenzaldehyde-d1 with an amyl halide.
Experimental Protocol:
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To a solution of 4-hydroxybenzaldehyde-d1 in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) to form the corresponding phenoxide.
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Add 1-bromopentane (amyl bromide) to the reaction mixture.
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Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 4-Amyloxybenzaldehyde-d1.
Visualizations
Synthetic Workflow



